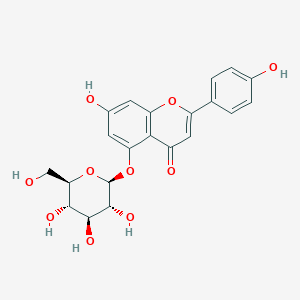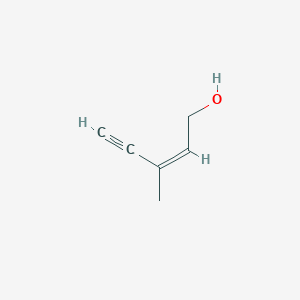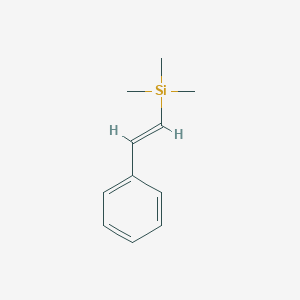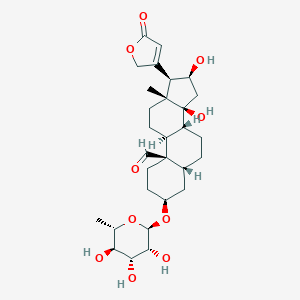
Apigenin 5-O-beta-D-glucopyranoside
説明
Apigenin 5-O-beta-D-glucopyranoside is a type of flavonoid that has been found to have inhibitory activity against the enzyme yeast a-glucosidase . It is a glycosyloxyflavone, a type of flavonoid that is apigenin substituted by a beta-D-glucopyranosyl moiety .
Synthesis Analysis
The synthesis of apigenin involves a method that starts from phloroglucinol and anisaldehyde. This transformation features a green method for hydroxyl protection as methyl ethers and a different way for cyclisation using iodine in DMSO . Another method involves the use of a site-specific Apigenin 4′-O-methyltransferase synthesized by the Liverwort Species Plagiochasma appendiculatum .Molecular Structure Analysis
Apigenin 5-O-beta-D-glucopyranoside has a molecular formula of C21H20O10 . It is a flavone that is substituted by hydroxy groups at positions 4′, 5, and 7 .Physical And Chemical Properties Analysis
Apigenin 5-O-beta-D-glucopyranoside has a molecular weight of 432.38 g/mol . It is a yellow powder .科学的研究の応用
Neuroprotective Agent
Apigenin 5-O-beta-D-glucopyranoside: has been identified as a promising neuroprotective agent. Its ability to cross the blood-brain barrier allows it to exert antioxidative, anti-inflammatory, neurogenic, and neuroprotective effects, making it a potential treatment for neurodegenerative disorders . It shows low toxicity towards normal neuronal cells while inducing cytotoxicity in nervous system cancer cells, suggesting a targeted approach in treating such malignancies .
Anticancer Activity in Nervous System Cancers
This flavonoid has demonstrated significant potential in treating nervous system cancers, such as glioblastoma and neuroblastoma. It induces cell cycle arrest and apoptosis, inhibits migration, invasion, and angiogenesis, and has been shown to work synergistically with other compounds to enhance these effects .
Cervical Cancer Inhibition
In the context of cervical cancer associated with human papillomavirus (HPV), Apigenin 5-O-beta-D-glucopyranoside has shown inhibitory properties. Computational studies suggest that it exhibits significant binding energy against proteins involved in HPV-associated cervical cancer, indicating its potential as an inhibitor .
DNA Polymerase Theta Inhibition
The compound also targets DNA polymerase theta, a protein implicated in cancer development. Molecular docking studies reveal that Apigenin 5-O-beta-D-glucopyranoside binds with this enzyme, suggesting a role in cancer therapy by potentially inhibiting DNA repair mechanisms exploited by cancer cells .
Pharmaceutical Research
Apigenin 5-O-beta-D-glucopyranoside: is widely used in pharmaceutical research due to its various therapeutic properties. It’s being explored for its potential in drug formulations, especially in enhancing bioavailability and targeting specific pathways in disease contexts .
Cosmetics and Health Products
Beyond its pharmaceutical applications, this compound finds use in the cosmetics industry. Its antioxidative properties are beneficial in skincare products, and its health-promoting effects make it a valuable ingredient in nutraceuticals .
Nanocarrier Drug Delivery Systems
Recent advancements in nanotechnology have led to the exploration of Apigenin 5-O-beta-D-glucopyranoside as a candidate for nano-delivery systems. Encapsulating this compound in liposomes or poly lactic-co-glycolide nanoparticles has been shown to improve its functionality and bioavailability, opening new avenues for its application in targeted therapies .
Synergistic Therapeutic Effects
The compound’s ability to work synergistically with other therapeutic agents is a significant area of interest. Studies have indicated that when used in combination with other drugs, Apigenin 5-O-beta-D-glucopyranoside can enhance the overall therapeutic effect, particularly in the context of cancer treatment .
特性
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPMFULXUJZHFG-QNDFHXLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apigenin 5-O-beta-D-glucopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key findings of the research regarding Apigenin derivatives and their interaction with the DNA polymerase theta receptor?
A1: The research utilizes computational methods to investigate the potential of Apigenin derivatives as inhibitors of the DNA polymerase theta receptor. While the abstract doesn't provide specific results, it suggests that these derivatives show promise in inhibiting this receptor, which could have implications for the treatment of human papillomavirus-associated cervical cancer. [] Further research, including in vitro and in vivo studies, would be needed to confirm these findings and explore the efficacy and safety of these derivatives.
Q2: How does the study employ computational chemistry to investigate Apigenin derivatives as potential inhibitors?
A2: The study likely utilizes molecular docking simulations to predict the binding affinity and interactions of Apigenin derivatives with the DNA polymerase theta receptor. [] These simulations can provide insights into the binding mode, key interacting residues, and potential structural modifications that could enhance the inhibitory activity of these compounds. Additionally, the research may employ quantitative structure-activity relationship (QSAR) studies to establish a correlation between the structural features of Apigenin derivatives and their inhibitory potency.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Aniline, N-[2-(trimethylsiloxy)ethyl]-](/img/structure/B105888.png)








![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)
